molecular formula C6H3BrClN3O2S B2938523 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1909320-02-0

6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No.: B2938523
CAS No.: 1909320-02-0
M. Wt: 296.52
InChI Key: BWHIRYMEWMRSEP-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a versatile bifunctional reagent designed for pharmaceutical research and the synthesis of novel bioactive molecules. This compound features two highly reactive sites: a bromo substituent and a sulfonyl chloride group. The bromine at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aryl and heteroaryl groups . Concurrently, the sulfonyl chloride at the 3-position readily undergoes nucleophilic substitution, typically with amines, to form sulfonamide derivatives, thereby facilitating further structural diversification . This molecular framework is based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry recognized as a fused, rigid, and planar N-heterocyclic system . This core structure is a common feature in compounds with significant anticancer potential and enzymatic inhibitory activity , making it a high-value template for the rational design of new therapeutic agents . Researchers can leverage this bifunctional building block to create combinatorial libraries for high-throughput screening or to develop targeted inhibitors. For Research Use Only. This product is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3O2S/c7-4-1-9-6-5(14(8,12)13)2-10-11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHIRYMEWMRSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1 highlights key structural analogs and their properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride - C₇H₅BrClN₃O₃S 353.55 Br (6), SO₂Cl (3) High reactivity due to sulfonyl chloride; bromine enhances steric bulk
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride 1044771-51-8 C₇H₆ClN₃O₂S 231.66 CH₃ (2), SO₂Cl (3) Methyl group increases hydrophobicity; lower molecular weight
Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride 1196152-19-8 C₆H₄ClN₃O₂S 217.63 SO₂Cl (3) Unsubstituted core; ideal for modular derivatization
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride - C₇H₅Cl₂N₃O₂S 270.13 Cl (5), SO₂Cl (3) Chlorine at position 5 may alter electronic properties vs. bromine
3-Bromopyrazolo[1,5-a]pyrimidine 55405-67-9 C₆H₄BrN₃ 213.02 Br (3) Bromine at position 3; lacks sulfonyl group, limiting reactivity

Physicochemical and Functional Properties

  • Optical Properties: Pyrazolo[1,5-a]pyrimidines with amino or cyano groups (e.g., C7-amino derivatives) exhibit enhanced fluorescence (λmax,em = 393–414 nm) . While the bromo-sulfonyl chloride derivative’s optical properties are undocumented, bromine’s electron-withdrawing nature may redshift absorption/emission compared to non-halogenated analogs.
  • Stability : Sulfonyl chlorides are moisture-sensitive, but bromine’s steric bulk might marginally improve stability compared to smaller substituents (e.g., methyl) .

Biological Activity

6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a derivative of pyrazolo[1,5-a]pyrimidine known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a selective inhibitor of various kinases, particularly casein kinase 2 (CK2), which plays a crucial role in cancer cell proliferation and survival.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the chlorination of the pyrazolo[1,5-a]pyrimidine scaffold. The presence of the sulfonyl chloride group enhances its reactivity, allowing for further derivatization and functionalization. The compound's structure can be represented as follows:

C8H6BrClN4O2S\text{C}_8\text{H}_6\text{BrClN}_4\text{O}_2\text{S}

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. This compound has shown significant inhibition of CK2 activity in vitro, with IC50 values reported in the low nanomolar range (e.g., 8 nM for CK2α) . CK2 is implicated in various cellular processes, making it a target for cancer therapy.

Table 1: Inhibitory Activity of this compound Against CK2

CompoundTarget KinaseIC50 (nM)
This compoundCK2α8
Other Pyrazolo DerivativesCK2α’38

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have demonstrated that derivatives containing sulfonamide moieties show enhanced antimicrobial effects against various pathogens. For instance, compounds structurally similar to this compound have shown significant activity against Candida albicans and other fungi .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMIC (µg/mL)
4f (related derivative)Candida albicans62.5
4g (related derivative)Saccharomyces cerevisiae31.25

The biological activity of this compound is primarily attributed to its ability to inhibit kinase activity. The compound binds to the ATP-binding site of CK2 and other kinases, disrupting their function and leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • In Vitro Studies : A comprehensive screening against the NCI-60 cancer cell line panel showed that compounds based on the pyrazolo[1,5-a]pyrimidine scaffold exhibited varying degrees of cytotoxicity with minimal off-target effects .
  • Molecular Docking Studies : Docking simulations have provided insights into the binding interactions between these compounds and target kinases, revealing critical interactions that contribute to their inhibitory potency .

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride?

  • Methodology : The compound is synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl precursors. For example, NH-3-aminopyrazoles react with alkoxymethylene-β-dicarbonyl compounds or α,β-unsaturated systems in polar solvents like DMF. Post-cyclization, bromination at position 6 and sulfonylation at position 3 are performed. Key steps include purification via recrystallization (e.g., pentane or ethanol/DMF mixtures) to achieve >95% purity .

Q. How is this compound characterized structurally and chemically?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine protons at δ 7.32 ppm in DMSO-d₆) and sulfonyl chloride integration. IR identifies functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₇H₅BrClN₃O₃S, MW 323.56) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/Br/Cl/S ratios to confirm purity .

Q. What reaction pathways are enabled by the sulfonyl chloride group in this compound?

  • Methodology : The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:

  • Amidation : React with primary/secondary amines (e.g., furan-2-ylmethylamine) in DMF/pyridine to form sulfonamides, monitored by TLC/HPLC .
  • Esterification : Use alcohols (e.g., ethanol) with base catalysis (K₂CO₃) to generate sulfonate esters .

Advanced Questions

Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core be achieved?

  • Methodology : Position 7 is activated for electrophilic substitution due to electron-withdrawing sulfonyl groups. Strategies include:

  • Mannich Reactions : React with silylformamidines (e.g., dimethylaminomethyl reagents) at room temperature, yielding 7-substituted derivatives (90% yield) .
  • Cross-Coupling : Utilize Pd-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling (e.g., with arylboronic acids) under inert conditions .

Q. How should researchers address contradictions in spectral data or reaction yields during synthesis?

  • Methodology :

  • Analytical Cross-Validation : Compare NMR/IR/MS data with structurally analogous compounds (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 1363405-21-3) to resolve ambiguities .
  • Reaction Optimization : Vary solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), or temperatures to improve yields. For low yields in sulfonylation, pre-activate intermediates with SOCl₂ .

Q. What strategies are used to design this compound derivatives for biological activity studies?

  • Methodology :

  • Scaffold Diversification : Replace the bromine atom with bioisosteres (e.g., -CN, -CF₃) via SNAr reactions. Introduce sulfonamide-linked pharmacophores (e.g., furan, pyridine) to enhance target binding .
  • Structure-Activity Relationship (SAR) : Test derivatives against therapeutic targets (e.g., BCL6 inhibitors or antimicrobial agents). For example, sulfonamide analogs show activity in MIC assays against E. coli (IC₅₀ < 10 µM) .

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